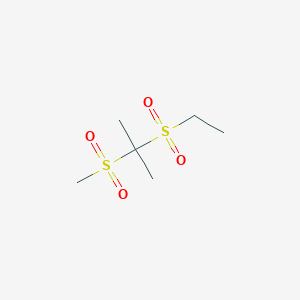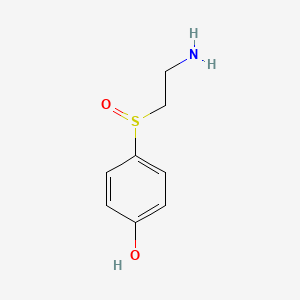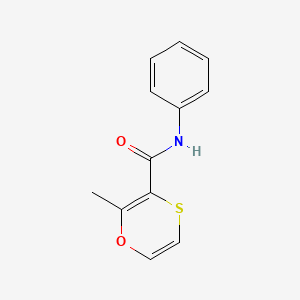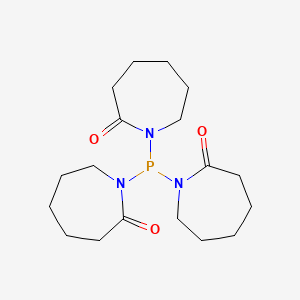
1,1',1''-Phosphanetriyltri(azepan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Phosphanetriyltri(azepan-2-one) is a unique organophosphorus compound characterized by the presence of three azepan-2-one (caprolactam) rings attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Phosphanetriyltri(azepan-2-one) typically involves the reaction of phosphorus trichloride with azepan-2-one under controlled conditions. The general reaction can be represented as follows:
PCl3+3C6H11NO→P(C6H11NO)3+3HCl
This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of phosphorus trichloride. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-Phosphanetriyltri(azepan-2-one) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,1’'-Phosphanetriyltri(azepan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The azepan-2-one rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted azepan-2-one derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-Phosphanetriyltri(azepan-2-one) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of high-performance polymers and materials with unique mechanical properties.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-Phosphanetriyltri(azepan-2-one) exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The azepan-2-one rings provide structural stability and enhance the compound’s ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Phosphine oxides: Compounds like triphenylphosphine oxide (TPPO) share similar coordination properties.
Phosphines: Compounds such as triphenylphosphine (TPP) are structurally related but lack the azepan-2-one rings.
Uniqueness: 1,1’,1’'-Phosphanetriyltri(azepan-2-one) is unique due to the presence of three azepan-2-one rings, which confer distinct chemical and physical properties. This structural feature enhances its stability and versatility in various applications compared to other phosphine derivatives.
Propiedades
Número CAS |
140626-92-2 |
|---|---|
Fórmula molecular |
C18H30N3O3P |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-bis(2-oxoazepan-1-yl)phosphanylazepan-2-one |
InChI |
InChI=1S/C18H30N3O3P/c22-16-10-4-1-7-13-19(16)25(20-14-8-2-5-11-17(20)23)21-15-9-3-6-12-18(21)24/h1-15H2 |
Clave InChI |
RPMLCKRALOLQOO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)P(N2CCCCCC2=O)N3CCCCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)

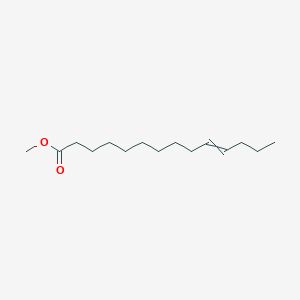
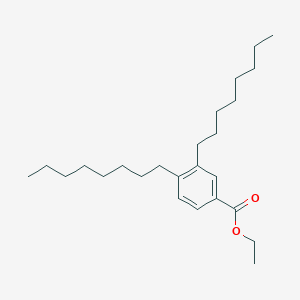
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
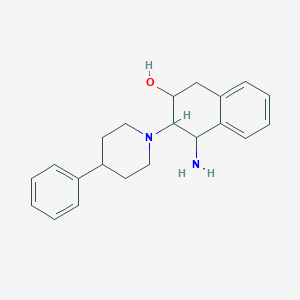
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
